molecular formula C21H33N3O5 B608762 LYRM03 CAS No. 1820750-36-4

LYRM03

Numéro de catalogue B608762
Numéro CAS: 1820750-36-4
Poids moléculaire: 407.511
Clé InChI: PBLYJNWLOXWSSP-VUCLORQFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LYRM03 is an aminopeptidase inhibitor. LYRM03 is also an ubenimex derivative. LYRM03 attenuates LPS-induced acute lung injury in mice by suppressing the TLR4 signaling pathway. LYRM03 effectively attenuates LPS-induced ALI by inhibiting the expression of pro-inflammatory mediators and Myd88-dependent TLR4 signaling pathways in alveolar macrophages. LYRM03 may serve as a potential treatment for sepsis-mediated lung injuries.

Applications De Recherche Scientifique

Attenuation of Acute Lung Injury

LYRM03, identified as 3-amino-2-hydroxy-4-phenyl-valyl-isoleucine, is a novel derivative of ubenimex, showcasing significant potential in the treatment of acute lung injury (ALI). Research demonstrates that LYRM03 can effectively mitigate LPS-induced ALI in mice. The mechanism behind its effectiveness lies in its ability to suppress the Toll-like receptor 4 (TLR4)-mediated signaling pathway, a critical component in sepsis-induced ALI. LYRM03 achieves this by reducing the expression of pro-inflammatory mediators and inhibiting Myd88-dependent TLR4 signaling pathways in alveolar macrophages. Additionally, LYRM03 has been shown to reduce inflammatory cell infiltration, cytokine generation, and expression of enzymes like iNOS and COX-2 in lung tissues, presenting a promising therapeutic option for sepsis-mediated lung injuries (He et al., 2017).

Mechanistic Insights into Anti-inflammatory Actions

Further investigations into the anti-inflammatory actions of LYRM03 reveal its impact on the NF-κB/TLR4/NLRP3 signaling pathways. LYRM03's defensive action against LPS-induced ALI extends to the modulation of these pathways, thus attenuating the severity of ALI. By inhibiting the activities of nuclear factor kappa B (NF-κB), MyD88, and TLR4, and reducing the assembly of inflammasome components such as ASC and NLRP3, LYRM03 showcases a robust lung protective effect. This multifaceted approach highlights LYRM03's potential in curbing inflammation and oxidative stress, marking its significance in the research of anti-inflammatory therapies (Wang et al., 2019).

Anti-Metastatic Properties in Cancer Research

Beyond its application in treating lung injuries, LYRM03 has been explored for its anti-metastatic properties in cancer research. Specifically, it has been shown to inhibit the metastasis of human breast cancer MDA-MB-231 cells both in vitro and in vivo. LYRM03's mechanism of action involves the inhibition of Aminopeptidase N (APN), a target associated with cancer progression and metastasis. This research suggests LYRM03's potential as a therapeutic agent in cancer treatment, emphasizing the need for further structure modifications to enhance its efficacy and application in combination therapies (Yang et al., 2019).

Propriétés

Numéro CAS

1820750-36-4

Nom du produit

LYRM03

Formule moléculaire

C21H33N3O5

Poids moléculaire

407.511

Nom IUPAC

(3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine

InChI

InChI=1S/C21H33N3O5/c1-5-13(4)17(21(28)29)24-19(26)16(12(2)3)23-20(27)18(25)15(22)11-14-9-7-6-8-10-14/h6-10,12-13,15-18,25H,5,11,22H2,1-4H3,(H,23,27)(H,24,26)(H,28,29)/t13-,15?,16-,17-,18?/m0/s1

Clé InChI

PBLYJNWLOXWSSP-VUCLORQFSA-N

SMILES

NC(C(C(N[C@H](C(N[C@H](C(O)=O)[C@H](CC)C)=O)C(C)C)=O)O)CC1=CC=CC=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

LYRM03;  LYRM-03;  LYRM 03; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LYRM03
Reactant of Route 2
Reactant of Route 2
LYRM03
Reactant of Route 3
Reactant of Route 3
LYRM03
Reactant of Route 4
LYRM03
Reactant of Route 5
LYRM03
Reactant of Route 6
LYRM03

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.